6b-Hydroxycortisol
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Overview
Description
6b-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol. It is produced in the human body by the enzyme cytochrome P450 3A4 (CYP3A4), which catalyzes the hydroxylation of cortisol at the 6b position. This compound plays a significant role in the metabolism and clearance of cortisol and is often used as a biomarker for CYP3A4 activity .
Preparation Methods
The preparation of 6b-Hydroxycortisol involves several synthetic routes and reaction conditions. One common method includes the reaction of cortisone with hydrogen chloride and acetyl chloride, followed by oxidation under alkaline conditions . This multi-step synthesis is complex and requires precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
6b-Hydroxycortisol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The hydroxyl group at the 6b position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6b-Hydroxycortisol has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving steroid metabolism and enzyme activity.
Biology: The compound serves as a biomarker for CYP3A4 activity, helping researchers understand the enzyme’s role in drug metabolism.
Mechanism of Action
6b-Hydroxycortisol exerts its effects primarily through its role in cortisol metabolism. The enzyme CYP3A4 catalyzes the hydroxylation of cortisol to form this compound, which is then excreted in urine. This process helps regulate cortisol levels in the body and is influenced by drugs that induce or inhibit CYP3A4 activity . The compound also interacts with renal organic anion transporters, such as OAT3, which play a role in its excretion .
Comparison with Similar Compounds
6b-Hydroxycortisol is similar to other hydroxylated steroids, such as:
4b-Hydroxycholesterol: Another marker of CYP3A4 activity, used to monitor enzyme induction and inhibition.
6b-Hydroxycortisone: A hydroxylated derivative of cortisone, used in similar metabolic studies.
What sets this compound apart is its specific role in cortisol metabolism and its use as a biomarker for CYP3A4 activity, making it a valuable tool in both clinical and research settings .
Properties
Molecular Formula |
C21H30O6 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(9S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D |
InChI Key |
GNFTWPCIRXSCQF-HEEUUJINSA-N |
Isomeric SMILES |
[2H][C@]12C(CC(C3=CC(=O)CC[C@@]31C)O)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
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